molecular formula C6H9N3 B2818310 N,2-dimethylpyrimidin-4-amine CAS No. 33643-90-2

N,2-dimethylpyrimidin-4-amine

Cat. No.: B2818310
CAS No.: 33643-90-2
M. Wt: 123.159
InChI Key: QNTYSDDFYFIVME-UHFFFAOYSA-N
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Description

N,2-Dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . This aminopyrimidine derivative is a key structural motif in medicinal chemistry and chemical biology . The compound serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules, such as the derivative 6-(4-methoxypiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine . Pyrimidine rings are fundamental components of nucleic acids, and their derivatives are frequently explored for diverse biological activities, including potential use as G protein-coupled receptor (GPCR) ligands and kinase inhibitors . The compound's structure allows it to participate in hydrogen bonding, which is critical in protein-nucleic acid recognition and drug-protein interactions . Researchers utilize this chemical exclusively for experimental purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,2-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-8-4-3-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYSDDFYFIVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33643-90-2
Record name N,2-dimethylpyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 4-aminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of N-methylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N,2-Dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Substitutions at positions 4, 5, and 6 significantly influence the compound’s properties. Key derivatives include:

Position Modified Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino 4-(Aminopiperidin-1-yl) C₁₁H₁₉N₅ 221.30 Research tool for kinase studies
6-Halo 6-Bromo C₆H₈BrN₃ 218.06 Intermediate for cross-coupling reactions
6-Trifluoromethyl 6-(Trifluoromethyl) C₇H₈F₃N₃ 191.16 Enhanced metabolic stability
4-Piperazinyl 4-(4-Ethylpiperazin-1-yl) C₁₂H₂₁N₅ 235.33 Discontinued due to synthesis challenges
  • 6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6) exhibits utility in Suzuki-Miyaura coupling reactions due to its bromine substituent, enabling further functionalization .
  • 6-Trifluoromethyl derivatives (e.g., C₇H₈F₃N₃) are notable for their improved lipophilicity and resistance to enzymatic degradation, making them attractive for CNS-targeting drugs .

Crystallographic and Structural Insights

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize conformations, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Dihedral angles between pyrimidine and aryl rings range from 12° to 86°, influencing packing and solubility .
  • π-π Stacking : Polymorphic forms of chlorophenyl derivatives () exhibit centroid distances of 3.69 Å, critical for crystal stability and dissolution rates .

Biological Activity

N,2-Dimethylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at the nitrogen positions. Its chemical formula is C6H9N3C_6H_9N_3, and it is often studied for its role as an intermediate in organic synthesis and its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with various biological targets. It can act as an enzyme inhibitor by binding to active sites, thereby disrupting metabolic pathways. The compound's ability to form hydrogen bonds and interact with nucleophilic sites enhances its efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, indicating a possible mechanism involving cell cycle arrest or apoptosis induction. Specific studies highlight its effects on pancreatic cancer cells, where it demonstrated significant cytotoxicity .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
Enzyme InhibitionBinds to active sites of specific enzymes, disrupting metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating significant antibacterial activity.

Case Study 2: Anticancer Potential

In another study focusing on pancreatic cancer cells, this compound was tested for its cytotoxic effects. Results indicated that treatment with the compound led to a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways .

Q & A

Q. What are the standard synthetic routes for N,2-dimethylpyrimidin-4-amine, and how are reaction conditions optimized?

this compound is typically synthesized via a multi-step process involving pyrimidine core formation followed by alkylation. A common approach includes:

  • Cyclization reactions : Building the pyrimidine ring using β-diketones or amidines under controlled temperatures (e.g., 80–100°C) in polar solvents like ethanol or water .
  • Dimethylation : Introducing methyl groups via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). Reaction time (6–12 hours) and stoichiometric ratios (1:2 for amine:alkylating agent) are critical for high yields .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : Key signals include δ ~2.4 ppm (singlet for N-methyl groups) and δ ~8.3 ppm (pyrimidine C-H protons) in 1^1H NMR. 13^{13}C NMR shows pyrimidine carbons at ~160–170 ppm .
  • X-ray crystallography : Using SHELX software for refinement, bond angles (e.g., C-N-C ~120°) and dihedral angles (e.g., pyrimidine ring planarity deviations <5°) are analyzed to resolve stereochemistry .

Advanced Research Questions

Q. What computational strategies predict the biological activity and target interactions of this compound?

Advanced studies employ:

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs), with scoring functions prioritizing hydrogen bonds (<2.5 Å) and hydrophobic interactions .
  • ADME profiling : SwissADME predicts bioavailability (e.g., LogP ~1.8) and metabolic stability, guiding in vitro assays (e.g., hepatic microsome stability tests) .

Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Discrepancies (e.g., variable antimicrobial efficacy) are addressed via:

  • Comparative structural analysis : Correlating substituent positions (e.g., para vs. ortho methyl groups) with activity using QSAR models .
  • Standardized assays : Replicating MIC (minimum inhibitory concentration) tests under identical conditions (e.g., pH 7.4, 37°C) to isolate structural effects .

Q. What methodologies optimize the synthesis of this compound derivatives for high-throughput screening?

Key approaches include:

  • Parallel synthesis : Utilizing automated reactors to vary alkylating agents (e.g., ethyl iodide vs. propyl bromide) and solvents (DMF vs. THF) in 96-well plates .
  • Design of Experiments (DoE) : Factorial designs (e.g., 3² for temperature and catalyst loading) identify optimal conditions (e.g., 90°C, 10 mol% Pd/C) for >80% yield .

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